molecular formula C46H68N4O19S B3433817 Brucine sulfate heptahydrate CAS No. 5787-00-8

Brucine sulfate heptahydrate

Cat. No.: B3433817
CAS No.: 5787-00-8
M. Wt: 1013.1 g/mol
InChI Key: PPJIVFYMRNHHTJ-UHFFFAOYSA-N
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Description

Brucine sulfate heptahydrate is a chemical compound with the molecular formula (C23H26N2O4)2 · H2SO4 · 7H2O. It is a sulfate salt of brucine, an alkaloid derived from the seeds of the Strychnos nux-vomica tree. Brucine is structurally similar to strychnine but is less toxic. This compound is primarily used in analytical chemistry and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brucine sulfate heptahydrate can be synthesized by reacting brucine with sulfuric acid in the presence of water. The reaction typically involves dissolving brucine in a suitable solvent, such as ethanol, and then adding sulfuric acid to form the sulfate salt. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The crystallization process is optimized to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Brucine sulfate heptahydrate undergoes various chemical reactions, including:

    Oxidation: Brucine can be oxidized to form brucine N-oxide.

    Reduction: Brucine can be reduced to form dihydrobrucine.

    Substitution: Brucine can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Brucine sulfate heptahydrate has a wide range of applications in scientific research:

Mechanism of Action

Brucine sulfate heptahydrate exerts its effects primarily through interaction with glycine receptors. It acts as an antagonist at these receptors, inhibiting the action of glycine, which leads to increased neuronal excitability. This mechanism is similar to that of strychnine but is less potent. Brucine also affects calcium channels, reducing calcium influx and thereby exerting a negative inotropic effect on the myocardium .

Comparison with Similar Compounds

    Strychnine: Structurally similar but more toxic.

    Dihydrobrucine: A reduced form of brucine.

    Brucine N-oxide: An oxidized form of brucine.

Uniqueness: Brucine sulfate heptahydrate is unique due to its specific sulfate salt form, which enhances its solubility and stability compared to other forms of brucine. Its lower toxicity compared to strychnine makes it more suitable for various research applications .

Properties

IUPAC Name

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H26N2O4.H2O4S.7H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;;;;;;;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);7*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJIVFYMRNHHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H68N4O19S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973463
Record name Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1013.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-00-8
Record name Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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